Pentoxyverine-d8: Structural Characterization and Bioanalytical Applications in Mass Spectrometry
Pentoxyverine-d8: Structural Characterization and Bioanalytical Applications in Mass Spectrometry
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Whitepaper & Bioanalytical Guide
Executive Summary
In modern bioanalysis, the precision of pharmacokinetic (PK) and forensic toxicology profiling relies entirely on the robustness of the analytical method. As a Senior Application Scientist, I approach quantification not merely as a sequence of laboratory operations, but as a self-validating system of chemical logic .
Pentoxyverine (carbetapentane) is a centrally acting, non-opioid antitussive agent characterized by its agonistic activity at the Sigma-1 receptor and antagonistic effects at muscarinic M1 receptors[1][2]. To accurately quantify this highly lipophilic amine in complex biological matrices (e.g., plasma, urine), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable[3]. Pentoxyverine-d8 serves this exact purpose. By incorporating 8 deuterium atoms into its core structure, it provides an ideal +8 Da mass shift, ensuring absolute chromatographic co-elution while completely resolving the isotopic envelope from the endogenous analyte during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5].
Chemical Architecture and Physical Properties
Pentoxyverine-d8 is structurally identical to unlabeled pentoxyverine, save for the substitution of eight hydrogen atoms with deuterium on the cyclopentane ring[5]. This specific labeling strategy is deliberate: the cyclopentane ring is metabolically stable compared to the ester linkage, ensuring the isotopic label is not lost during in vivo biotransformation or in vitro sample preparation[1][3].
Table 1: Chemical and Physical Properties of Pentoxyverine-d8
| Property | Value / Description |
| Chemical Name | 1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester |
| Molecular Formula | C20H23D8NO3[5] |
| Molecular Weight | 341.51 g/mol [5] |
| Target Analyte MW | 333.47 g/mol (Unlabeled Pentoxyverine)[1] |
| CAS Number | 1329797-10-5[5] |
| Unlabeled CAS Number | 77-23-6[5] |
| Isotopic Purity | ≥98% atom D |
| Solubility | Soluble in Methanol, Acetonitrile, and DMSO. |
Pharmacological Context: Why We Measure It
Understanding the mechanism of action (MOA) of pentoxyverine is critical for interpreting its pharmacokinetic distribution. Pentoxyverine acts centrally in the medulla oblongata to suppress the cough reflex[6]. It achieves this via a dual mechanism: potent agonism at the Sigma-1 receptor ( Ki≈75 nM) and antagonism at muscarinic M1 receptors[1][2].
Because of its rapid metabolism and high first-pass effect, accurately tracking its systemic clearance requires highly sensitive MS/MS methodologies[1].
Diagram 1: Pharmacological mechanism of pentoxyverine via Sigma-1 and M1 receptors.
Table 2: Pharmacokinetic Parameters of Pentoxyverine
| Parameter | Value | Mechanism / Implication |
| Tmax (Oral) | 1.2 – 2.0 hours[2] | Rapid gastrointestinal absorption into systemic circulation. |
| Elimination Half-Life ( t1/2 ) | ~2.3 hours[1][7] | Rapid clearance necessitates sensitive low-level detection. |
| Primary Metabolism | Hepatic[1] | Ester hydrolysis is the dominant pathway; >50% first-pass effect. |
| Renal Excretion | 26.3% (metabolites)[1] | Only 0.37% is excreted unchanged, requiring metabolite tracking. |
Bioanalytical Methodology: The Self-Validating LC-MS/MS Protocol
To quantify pentoxyverine in biological matrices, we utilize a Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS. The inclusion of Pentoxyverine-d8 transforms this protocol into a self-validating system . Because the D8 isotopologue shares identical physicochemical properties with the unlabeled target, any evaporative losses, extraction inefficiencies, or ionization suppression encountered during the workflow will affect both molecules equally. The ratio of their MS/MS peak areas remains constant, effectively neutralizing systemic errors.
Step-by-Step Analytical Workflow
1. Sample Aliquoting & SIL-IS Spiking
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Action: Transfer 100 µL of biological plasma/urine into a clean microcentrifuge tube. Add 10 µL of Pentoxyverine-d8 working solution (100 ng/mL in 50% Methanol).
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Causality: Spiking the internal standard at the very first step ensures it undergoes the exact same matrix binding and extraction thermodynamics as the endogenous analyte.
2. Matrix Alkalinization
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Action: Add 50 µL of 0.1 M NaOH to the sample and vortex for 10 seconds.
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Causality: Pentoxyverine is a basic tertiary amine. By raising the pH above its pKa , we neutralize the molecular charge. Only the uncharged free-base form will efficiently partition into the non-polar organic solvent during the next step, leaving polar matrix proteins and salts behind in the aqueous layer.
3. Liquid-Liquid Extraction (LLE)
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Action: Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
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Causality: This specific solvent blend balances the extraction recovery of the highly lipophilic pentoxyverine while precipitating residual matrix proteins, ensuring a clean extract that prevents downstream ion suppression in the MS source.
4. Evaporation and Reconstitution
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Action: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen ( N2 ) at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
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Causality: Reconstituting in an acidic mobile phase re-protonates the amine group, priming the molecule as an [M+H]+ cation for optimal sensitivity in Positive Electrospray Ionization (ESI+).
5. LC-MS/MS Detection (MRM Mode)
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Action: Inject 5 µL onto a C18 reversed-phase column. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
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Unlabeled Pentoxyverine: m/z 334.2 → 217.1[2]
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Pentoxyverine-d8: m/z 342.2 → 225.2
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Causality: In the collision cell, the [M+H]+ precursor of unlabeled pentoxyverine ( m/z 334.2) fragments by losing its diethylaminoethyl moiety to yield a product ion at m/z 217.1[2]. For Pentoxyverine-d8, the precursor shifts to m/z 342.2. Because the 8 deuterium atoms are localized on the cyclopentane ring, the corresponding product ion shifts to m/z 225.2. Monitoring the 342.2 → 225.2 transition ensures high specificity, as the heavy deuterated core is retained, preventing cross-talk from endogenous aliphatic amines.
Diagram 2: Step-by-step LC-MS/MS bioanalytical workflow utilizing Pentoxyverine-d8.
References
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PubMed / Forensic Science International. Characterization of pentoxyverine metabolites in urine using GC/MS after intoxication with Silomat cough drops. PMID: 21450423. Retrieved from:[Link]
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Wikipedia. Pentoxyverine. Retrieved from:[Link]
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PharmaCompass. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from:[Link]
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PubChem (NIH). Carbetapentane | CID 2562. Retrieved from: [Link]
-
Patsnap Synapse. What is the mechanism of Pentoxyverine Citrate? Retrieved from:[Link]
Sources
- 1. Pentoxyverine - Wikipedia [en.wikipedia.org]
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- 3. Characterization of pentoxyverine metabolites in urine using GC/MS after intoxication with Silomat cough drops - PubMed [pubmed.ncbi.nlm.nih.gov]
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